molecular formula C11H17NO5S B6267567 tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2167618-39-3

tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B6267567
CAS No.: 2167618-39-3
M. Wt: 275.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms in the structure adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common synthetic route includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic intermediate. This intermediate is then subjected to oxidation and esterification reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors due to its unique structure. The presence of the spirocyclic core allows it to fit into binding sites with high specificity, affecting the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness

Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate stands out due to its specific arrangement of functional groups and the presence of three oxo groups, which confer unique reactivity and potential biological activity. Its spirocyclic structure also provides a rigid framework that can enhance binding affinity and selectivity in biological systems.

Properties

CAS No.

2167618-39-3

Molecular Formula

C11H17NO5S

Molecular Weight

275.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.